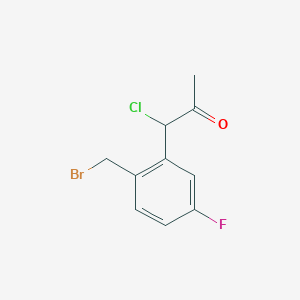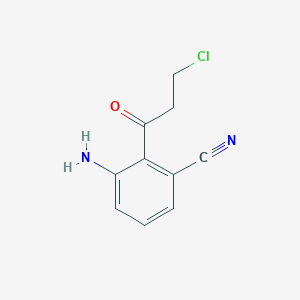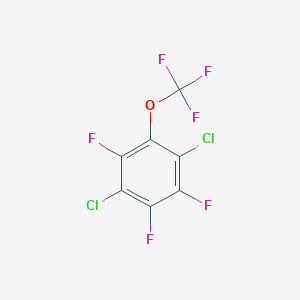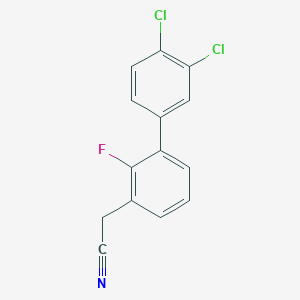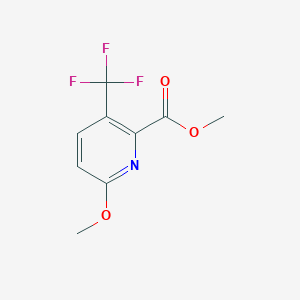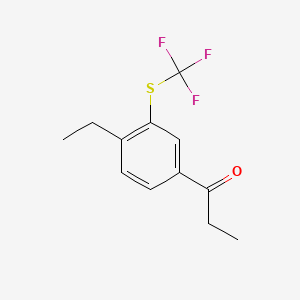
Methyltetrazine-amino-PEG9-CH2CH2NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-amino-PEG9-CH2CH2NHBoc is a compound that belongs to the class of PEGylated linkers. It contains a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
Methyltetrazine-amino-PEG9-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable linkages.
Substitution Reactions: The protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) bromide. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker.
Major Products Formed
The major products formed from these reactions are bioconjugates and drug delivery systems that incorporate this compound as a linker.
科学研究应用
Methyltetrazine-amino-PEG9-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves its ability to form stable linkages with various biomolecules through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming covalent bonds that are stable under physiological conditions. This property makes it an ideal linker for bioconjugation and drug delivery applications.
相似化合物的比较
Similar Compounds
Methyltetrazine-amino-PEG3-CH2CH2NHBoc: A shorter PEG linker with similar reactivity.
Methyltetrazine-amino-PEG8-CH2CH2NHBoc: Another PEG linker with a slightly different chain length.
Uniqueness
Methyltetrazine-amino-PEG9-CH2CH2NHBoc is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications where longer linkers are required for optimal performance.
属性
分子式 |
C36H60N6O12 |
|---|---|
分子量 |
768.9 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H60N6O12/c1-30-39-41-34(42-40-30)32-7-5-31(6-8-32)29-38-33(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-37-35(44)54-36(2,3)4/h5-8H,9-29H2,1-4H3,(H,37,44)(H,38,43) |
InChI 键 |
JJFSQRLLCATIJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


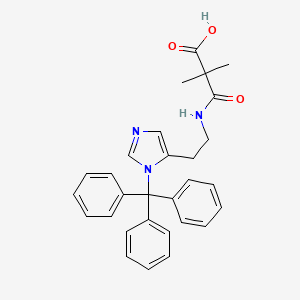
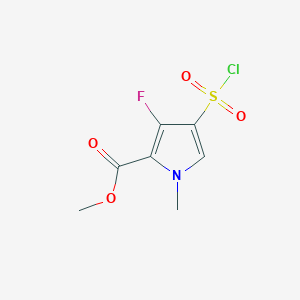
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)

